molecular formula C9H14N2O2 B14574438 (3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 61375-98-2

(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B14574438
CAS No.: 61375-98-2
M. Wt: 182.22 g/mol
InChI Key: JDWZDZLEGIUFFN-RQJHMYQMSA-N
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Description

(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

(3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-7-hydroxy-chroman-2,4-dione
  • Warfarin related compound A
  • 5-(2,4-Difluorobenzylidene)-thiazolidine-2,4-dione

Uniqueness

What sets (3R,8aS)-2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione apart from similar compounds is its unique bicyclic structure and the specific functional groups it contains

Properties

CAS No.

61375-98-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(3R,8aS)-2,3-dimethyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H14N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

JDWZDZLEGIUFFN-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1C

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1C

Origin of Product

United States

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